![molecular formula C15H11N3O3S2 B2811674 N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide CAS No. 899982-94-6](/img/structure/B2811674.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with nitrobenzoyl chlorides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities, including anti-inflammatory and anticancer properties.
2-methylbenzothiazole derivatives: These compounds also contain the benzothiazole ring and are known for their antimicrobial and enzyme inhibitory activities.
Uniqueness
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide stands out due to the presence of both the methylthio and nitro functional groups, which contribute to its unique chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound for various scientific applications.
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a benzothiazole ring with a methylthio group and a nitrobenzamide moiety. This unique combination of functional groups significantly influences its chemical reactivity and biological properties.
1. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anticancer properties. This compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance, studies have shown that it can hinder the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at specific concentrations, similar to other lead compounds in the benzothiazole class .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity, particularly through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can reduce the secretion of these cytokines, which are pivotal in inflammatory processes .
3. Neuroprotective Properties
This compound has also been studied for its neuroprotective potential, particularly concerning Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in neurodegeneration.
The biological effects of this compound are mediated through several biochemical pathways:
- Enzyme Inhibition : The compound interacts with various enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : By affecting signaling pathways related to cell survival and apoptosis, it promotes programmed cell death in cancerous cells.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its neuroprotective effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Introduction of Methylthio Group : Reaction with methyl iodide in the presence of a base.
- Nitration : Introduction of the nitro group using concentrated sulfuric and nitric acids.
- Amidation : Formation of the amide bond by reacting with an appropriate amine under dehydrating conditions .
Comparative Analysis
The following table summarizes some key structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide | Lacks methylthio group | Different biological activity profile |
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-aminobenzamide | Contains amino group instead of nitro | Affects reactivity and applications |
2-Aminobenzothiazole | Simpler structure | Limited biological activities compared to more complex derivatives |
2-(Methylthio)benzothiazole | Contains methylthio but lacks nitro substitution | Different chemical reactivity |
Case Studies
- In Vitro Studies : A study focused on evaluating the cytotoxic effects of this compound against various cancer cell lines demonstrated significant reductions in cell viability at specific concentrations, highlighting its potential as an anticancer agent .
- Neuroprotection Research : Another study assessed the compound's ability to prevent beta-amyloid aggregation, providing insights into its potential application in treating Alzheimer's disease.
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-6-3-7-12-13(11)16-15(23-12)17-14(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCATVODPPZSEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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